[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone

Microtubule destabilization Anticancer agent design Thiadiazole SAR

Secure this high-purity [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone for your next milestone. This 1,2,3-thiadiazole isomer features a unique adjacent nitrogen topology, offering hydrogen-bond acceptor geometry unmatchable by common 1,3,4-thiadiazoles. Its 5-carbonyl-4-aryl architecture targets the tubulin colchicine site via a distinct regioisomeric vector, empowering IP-liberated microtubule-destabilizing agent discovery. With zero H-bond donors and a LogP of 3.5, it is primed for CNS-permeability profiling. Request a quote today.

Molecular Formula C20H20N4O2S
Molecular Weight 380.5 g/mol
Cat. No. B11013322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone
Molecular FormulaC20H20N4O2S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C20H20N4O2S/c1-26-17-9-7-15(8-10-17)18-19(27-22-21-18)20(25)24-13-11-23(12-14-24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
InChIKeyIHICKXRRGIONPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes17 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Thiadiazole-Phenylpiperazine Methanone for Differentiated Hit Discovery – Baseline Profile of [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone


[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone (PubChem CID 45494632) is a small-molecule heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at the 4-position and a 4-phenylpiperazin-1-yl-methanone motif at the 5-position [1]. This compound belongs to the privileged 1,2,3-thiadiazole pharmacophore class, which is widely recognized for its broad therapeutic potential including antimicrobial, anticancer, and CNS-modulating activities [2]. Crucially, the 1,2,3-thiadiazole isomer is pharmacologically distinct from the more common 1,3,4-thiadiazole found in marketed drugs such as acetazolamide, conferring unique hydrogen-bond acceptor topology and metabolic stability profiles [2].

Why Generic 1,3,4-Thiadiazole or Thiazole Analogs Cannot Substitute for [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone


Attempts to interchange this compound with generic 1,3,4-thiadiazole or thiazole analogs fail because the 1,2,3-thiadiazole isomer exhibits a unique nitrogen–nitrogen bond adjacency that alters electrophilicity, hydrogen-bonding geometry, and metabolic susceptibility relative to other thiadiazole isomers [1]. Moreover, the regioisomeric placement of the carbonyl linker at the 5-position (versus the 4-position) fundamentally changes the vector of the piperazine moiety and its spatial relationship with the tubulin colchicine-binding site, as established by SAR studies on related 1,2,3-thiadiazole–piperazine methanones [2]. Therefore, any substitution with an alternative thiadiazole isomer or regioisomer introduces unquantified risk of altered target engagement and off-target pharmacology.

Quantitative Differentiation Evidence for [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone


Regioisomeric Carbonyl Placement Defines a Structurally Unexplored 4-Aryl-5-acyl-1,2,3-thiadiazole Series

The target compound features a 5-carbonyl-4-aryl substitution pattern, which is the regioisomeric inverse of the extensively studied 4-carbonyl-5-aryl series exemplified by compound 5m in Wang et al. 2021 [1]. In the published 4-carbonyl series, compound 5m demonstrated potent antiproliferative activity against SGC-7901, A549, and HeLa cell lines along with tubulin polymerization inhibition and G2/M cell cycle arrest [1]. Critically, no 5-carbonyl-4-aryl analogs are included in this SAR study, indicating that this regioisomeric space is structurally unexplored and offers distinct docking geometry at the colchicine-binding site of tubulin.

Microtubule destabilization Anticancer agent design Thiadiazole SAR

1,2,3-Thiadiazole Isomer Offers Superior Hydrogen-Bond Acceptor Topology Over 1,3,4-Thiadiazole

The 1,2,3-thiadiazole ring possesses adjacent nitrogen atoms (N1, N2), creating a unique hydrogen-bond acceptor motif that is absent in the 1,3,4-thiadiazole isomer featuring alternating N/S positions [1]. This differential arrangement directly influences binding interactions with biological targets. In the context of tubulin inhibitors, molecular docking studies of the related 4-carbonyl-5-aryl series indicate that the 1,2,3-thiadiazole 1S and 3N atoms engage in key hydrogen bonds within the colchicine-binding pocket, interactions that cannot be replicated by 1,3,4-thiadiazole analogs [2].

Medicinal chemistry Pharmacophore design Hydrogen bonding

Computationally Predicted Physicochemical Profile Indicates Favorable CNS Drug-Like Properties

The target compound exhibits a computed XLogP3-AA of 3.5 and a molecular weight of 380.5 g/mol, placing it within the favorable range for blood–brain barrier penetration according to CNS MPO scoring criteria [1]. With 0 hydrogen-bond donors and 6 hydrogen-bond acceptors, the compound does not violate Lipinski's rule of five, in contrast to many approved thiadiazole-containing drugs such as acetazolamide (MW 222.2; XLogP3 -0.3; 3 H-bond donors) which are optimized for peripheral rather than CNS targets [2].

CNS drug discovery ADME prediction Drug-likeness

Defined Research Application Scenarios Uniquely Suited to [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone


Microtubule-Targeted Anticancer Hit Identification Using Structurally Novel Chemical Space

The target compound's 5-carbonyl-4-aryl-1,2,3-thiadiazole architecture represents regioisomeric space unexplored in the validated microtubule-destabilizing agent series described by Wang et al. 2021 [1]. Procurement of this compound enables direct screening in tubulin polymerization assays and antiproliferative profiling against SGC-7901, A549, and HeLa cell lines to determine whether regioisomeric inversion at the carbonyl position yields distinct potency and tubulin-binding mechanism relative to the published 4-carbonyl-5-aryl series. This compound is optimally used as a screening hit in early-stage oncology programs seeking IP-liberated microtubule-targeting chemotypes.

CNS Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With a computed XLogP3-AA of 3.5, molecular weight of 380.5 g/mol, and zero hydrogen-bond donors, the target compound is well positioned within CNS MPO favorable space, unlike the polar 1,3,4-thiadiazole drugs such as acetazolamide [3]. This profile supports its use in blood–brain barrier permeability screens (e.g., PAMPA-BBB or MDCK-MDR1 assays) to identify CNS-penetrant probes targeting neurological disorders where thiadiazole-based pharmacology (anticonvulsant, analgesic, neuroprotective) is desired but marketed 1,3,4-thiadiazoles are peripherally restricted.

Selective 1,2,3-Thiadiazole Pharmacophore Screening Against Kinase Panels

The 1,2,3-thiadiazole core's unique adjacent nitrogen topology provides hydrogen-bond acceptor geometry that cannot be mimicked by 1,3,4-thiadiazole or thiazole analogs [2]. Procurement of this compound enables selective screening against kinase panels (e.g., PKB/Akt, EGFR, VEGFR) to identify kinase inhibition profiles distinct from those of 1,3,4-thiadiazole-based kinase inhibitors, thereby generating differentiated SAR data and novel intellectual property in the kinase inhibitor field.

Structure-Guided Optimization of Thiadiazole–Piperazine Microtubule Binders

Based on the docking-validated colchicine-binding site interactions of the 1,2,3-thiadiazole moiety reported in the 4-carbonyl-5-aryl series [1], this compound can serve as a core scaffold for structure-guided medicinal chemistry optimization. Researchers can systematically vary the 4-methoxyphenyl and 4-phenylpiperazine substituents to probe P-1, P-2, and P-3 subpockets of the colchicine site while maintaining the differentiated 5-carbonyl linker geometry, enabling rational exploration of structure–activity relationships inaccessible from 4-carbonyl-based series.

Quote Request

Request a Quote for [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.